Methylumbelliferone

Descripción

7-Methoxycoumarin has been reported in Trichogonia grazielae, Yponomeuta mahalebellus, and other organisms with data available.

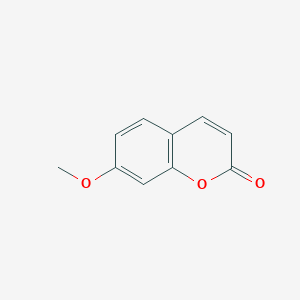

methoxy analog of umbelliferone; structure

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIALPBMIOVAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060196 | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

334.00 to 335.00 °C. @ 760.00 mm Hg | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.133 mg/mL | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-59-9 | |

| Record name | Methylumbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herniarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxycoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGK72G008A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the mechanism of action of 4-methylumbelliferone

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylumbelliferone (B1674119)

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative that functions as a potent inhibitor of hyaluronan (HA) synthesis.[1][2] Hyaluronan is a major glycosaminoglycan (GAG) component of the extracellular matrix, where its accumulation is critically involved in various pathological processes, including inflammation, tumor progression, and autoimmune diseases.[1][2] 4-MU is already an approved drug in Europe and Asia, marketed as "hymecromone," for the treatment of biliary spasm, highlighting its established safety profile.[1] Its ability to suppress HA production has made it a valuable tool in preclinical research, with growing interest in repurposing it for oncological, inflammatory, and autoimmune conditions.[1][2] This guide provides a detailed technical overview of the multifaceted mechanism of action of 4-MU, focusing on its core biochemical and cellular effects.

Core Mechanism of Action: Inhibition of Hyaluronan Synthesis

The primary pharmacological effect of 4-methylumbelliferone is the potent inhibition of hyaluronan biosynthesis. This is not achieved through direct competitive inhibition of the hyaluronan synthase (HAS) enzymes but rather through a multi-pronged approach that targets both the availability of essential substrates and the expression of the synthase enzymes themselves.[3][4]

Depletion of the UDP-Glucuronic Acid (UDP-GlcUA) Substrate Pool

The most well-documented mechanism of 4-MU is its ability to deplete the cellular pool of UDP-glucuronic acid (UDP-GlcUA), an essential precursor for HA synthesis.[1][5][6]

-

Normal HA Synthesis: Hyaluronan is polymerized by three isoforms of hyaluronan synthase (HAS1, HAS2, and HAS3) located at the plasma membrane.[1][2] These enzymes alternately add UDP-GlcUA and UDP-N-acetylglucosamine (UDP-GlcNAc) to the growing polysaccharide chain. The availability of these two sugar precursors is a rate-limiting factor for HA synthesis.[1]

-

4-MU as a Competing Substrate: 4-MU serves as an efficient substrate for UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the glucuronidation of various compounds.[1][6] In the presence of 4-MU, UGTs conjugate it with a glucuronic acid moiety from UDP-GlcUA, forming 4-methylumbelliferyl glucuronide (4-MUG).[1][6][7]

-

Substrate Depletion: This glucuronidation reaction effectively sequesters UDP-GlcUA, diverting it away from the HA synthesis pathway.[6] By acting as a competitive substrate, 4-MU significantly reduces the cytosolic concentration of UDP-GlcUA, thereby starving the HAS enzymes of a critical building block and inhibiting HA production.[1][5]

Downregulation of Hyaluronan Synthase (HAS) mRNA Expression

In addition to substrate depletion, 4-MU exerts a significant inhibitory effect at the transcriptional level by reducing the expression of HAS enzymes.[1][5][8]

-

Targeted Repression: Studies across numerous cell lines have shown that 4-MU treatment leads to a marked decrease in the mRNA levels of HAS2 and HAS3.[5][8] HAS2 is frequently the dominant and most affected isoform, which is significant as its expression is often correlated with malignant behavior in cancers.[2][8]

-

Uncertain Mechanism: The precise molecular mechanism by which 4-MU represses HAS gene transcription is not yet fully elucidated but is a key component of its overall action.[1][9]

Suppression of UDP-Glucose Dehydrogenase (UGDH)

A third, complementary mechanism involves the enzyme UDP-glucose dehydrogenase (UGDH).

-

Role of UGDH: UGDH is the enzyme that synthesizes UDP-GlcUA by oxidizing UDP-glucose. Its activity is crucial for supplying the precursor for both HA and other sulfated GAGs.[1][10]

-

Inhibition by 4-MU: Some evidence suggests that 4-MU can suppress the mRNA and protein expression of UGDH.[1][10] This action would further limit the availability of UDP-GlcUA, reinforcing the primary substrate depletion mechanism. While this may also affect the synthesis of other GAGs like chondroitin (B13769445) sulfate, HA synthesis appears to be more sensitive to UDP-GlcUA deficiency.[1]

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methylumbelliferone Diminishes Catabolically Activated Articular Chondrocytes and Cartilage Explants via a Mechanism Independent of Hyaluronan Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduced chondrogenic matrix accumulation by 4-methylumbelliferone reveals the potential for selective targeting of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylumbelliferone: A Comprehensive Technical Guide to its Fluorescence Properties and pH Dependence

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a coumarin (B35378) derivative widely utilized in biomedical research as a fluorescent indicator and a substrate for detecting various enzymatic activities. Its robust and pH-sensitive fluorescence provides a versatile tool for high-throughput screening and quantitative bioassays. This technical guide delves into the core fluorescence properties of 4-MU, its profound dependence on pH, and detailed experimental protocols for its application.

Core Fluorescence Properties

4-Methylumbelliferone exhibits strong fluorescence in the blue region of the visible spectrum. The key characteristics of its fluorescence are summarized below.

Spectral Properties

The excitation and emission maxima of 4-MU are highly dependent on the pH of the environment. In its deprotonated (anionic) form, which is prevalent in alkaline conditions, 4-MU displays a strong absorbance and intense fluorescence. Conversely, in its protonated (neutral) form at acidic pH, both absorption and fluorescence are significantly blue-shifted and diminished.

| Property | Value (at optimal pH) | Conditions |

| Excitation Maximum | ~360 nm | Alkaline pH (e.g., pH 10.2 in 0.15 M glycine (B1666218) buffer)[1] |

| Emission Maximum | ~448-460 nm | Alkaline pH[2][3] |

| Quantum Yield | 0.74 - 0.95 | pH 5.98 and 9.75, respectively[4][5] |

Note: The fluorescence intensity of 4-MU at pH 10.3 can be approximately 100 times more intense than at pH 7.4[1].

pH Dependence of Fluorescence

The fluorescence of 4-MU is intrinsically linked to the pH of its solution due to the ionization of its 7-hydroxyl group. This property makes it a valuable pH indicator.

The Role of pKa

The pKa of the 7-hydroxyl group of 4-methylumbelliferone is approximately 7.6-7.8.[1][5][6] This is the pH at which the protonated (neutral) and deprotonated (anionic) forms are in equal concentration.

-

Below the pKa (Acidic pH): The neutral form of 4-MU predominates. This form has an absorption maximum at a shorter wavelength (~320 nm) and exhibits weak fluorescence.[7][8]

-

Above the pKa (Alkaline pH): The anionic form of 4-MU is the major species. This form absorbs strongly around 360 nm and is intensely fluorescent, with an emission maximum around 450 nm.[4][8]

The transition between these two forms results in a significant change in fluorescence intensity, which is maximal at a pH of 9-10.[1][9]

Visualization of pH-Dependent Fluorescence

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 90-33-5, 4-Methylumbelliferone, CAS: 90-33-5 [chemsynlab.com]

- 9. researchgate.net [researchgate.net]

Synthesis of Novel 4-Methylumbelliferone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel derivatives of 4-methylumbelliferone (B1674119) (4-MU), a fluorescent natural product known for its diverse biological activities. This document details the core synthetic methodologies, provides explicit experimental protocols, and presents quantitative data for a range of derivatives. Furthermore, it visualizes key signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Core Synthesis of 4-Methylumbelliferone

The foundational 4-methylumbelliferone scaffold is most commonly synthesized via the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester.

Pechmann Condensation: Synthesis of 4-Methylumbelliferone (1)

The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-keto esters under acidic conditions.[1]

Experimental Protocol:

A solution of resorcinol (B1680541) (5.5 g, 50 mmol) and ethyl acetoacetate (B1235776) (6.5 g, 50 mmol) in ethanol (B145695) (10 mL) is added dropwise to concentrated H₂SO₄ (5 mL) with stirring at 0–5 °C.[2] After the addition is complete, the reaction mixture is stirred for 4 hours at room temperature. The mixture is then poured onto ice water (100 mL) with vigorous stirring for 1 hour. The resulting white precipitate is collected by filtration, washed with cold water until neutral, and then dried. The crude product is recrystallized from ethanol to yield 4-methylumbelliferone.

Yield: 88% Melting Point: 185–186 °C[3]

Synthesis of 4-Methylumbelliferone Derivatives

The 4-methylumbelliferone core can be functionalized at various positions to generate a diverse library of derivatives. Key derivatives include amides, Schiff bases, triazoles, and hydrazide-hydrazones.

Amide Derivatives

Amide derivatives of 4-methylumbelliferone are commonly synthesized from amino-substituted 4-methylumbelliferone precursors.

Experimental Protocol: General Procedure for the Synthesis of 4-Methylumbelliferone Amide Derivatives. [2]

To a suspension of 6-amino-7-hydroxy-4-methylcoumarin or 8-amino-7-hydroxy-4-methylcoumarin (10 mmol) and triethylamine (B128534) (100 µL) in dichloromethane (B109758) (DCM, 30 mL), a solution of the desired acyl chloride (10 mmol) in DCM (20 mL) is added dropwise with stirring at 0–5 °C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The resulting mixture is processed and purified to yield the final amide derivative.

Table 1: Quantitative Data for Selected 4-Methylumbelliferone Amide Derivatives [2]

| Compound ID | Substituent | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | HR-ESI-MS (m/z) |

| 4aa | 6-(n-Butanoylamino) | 71.2 | 251.6–254.8 | 11.10 (s, 1H), 9.27 (s, 1H), 8.24 (s, 1H), 6.83 (s, 1H), 6.18 (s, 1H), 2.40 (t, 2H), 2.35 (s, 3H), 1.67–1.58 (m, 2H), 0.93 (t, 3H) | [M-H]⁻ 260.0918 |

| 4ad | 6-Hydrocinnamoylamino | 59.2 | 245.5–247.1 | 11.10 (s, 1H), 9.37 (s, 1H), 8.24 (s, 1H), 7.31–7.26 (m, 4H), 7.21–7.17 (m, 1H), 6.84 (s, 1H), 6.16 (s, 1H), 2.91 (t, 2H), 2.75 (t, 2H), 2.34 (s, 3H) | [M+H]⁺ 324.1235 |

| 4ae | 6-(4-Methyl-benzoylamino) | 44.7 | 286.8–288.1 | 11.09 (s, 1H), 9.54 (s, 1H), 8.07 (s, 1H), 7.90 (s, 2H), 7.34 (s, 2H), 6.88 (s, 1H), 6.19 (s, 1H), 2.38 (s, 6H) | [M-H]⁻ 308.0923 |

| 4ag | 6-(Furyl-2-formylamino) | 43.4 | 298.5–299.7 | 11.23 (s, 1H), 9.27 (s, 1H), 8.21 (s, 1H), 7.95 (s, 1H), 7.31 (s, 1H), 6.88 (s, 1H), 6.72 (s, 1H), 6.20 (s, 1H), 2.37 (s, 3H) | [M-H]⁻ 284.0563 |

| 4ah | 6-(Thienyl-2-formylamino) | 53.4 | 253.2–254.8 | 10.99 (s, 1H), 9.68 (s, 1H), 8.01 (d, 1H), 7.93 (s, 1H), 7.86 (d, 1H), 7.22 (t, 1H), 6.87 (s, 1H), 6.19 (s, 1H), 2.37 (s, 3H) | [M-H]⁻ 300.0328 |

| 4be | 8-(Cyclopropyl-formylamino) | 31.2 | 162.5–163.7 | 10.82 (s, 1H), 8.40 (s, 1H), 7.34 (d, 1H), 6.94 (d, 1H), 6.13 (s, 1H), 2.41 (s, 3H), 1.90–1.86 (m, 1H), 1.22–1.16 (m, 2H), 1.04–1.00 (m, 2H) | [M+H]⁺ 260.0921 |

| 4bg | 8-(2-Methyl-acryloylamino) | 20.8 | 289.1–291.2 | 10.75 (s, 1H), 8.44 (s, 1H), 7.35 (d, 1H), 6.96 (d, 1H), 6.12 (d, 2H), 5.66 (d, 1H), 2.41(s, 3H), 2.17(s, 3H) | [M+H]⁺ 260.0927 |

| 4bj | 8-(Cinnamoylamino) | 41.2 | 152.3–155.3 | 11.25 (s, 1H), 8.42 (s, 1H), 7.86 (d, 1H), 7.61 (s, 2H), 7.49–7.35 (m, 4H), 7.00–6.99 (m, 1H), 6.87 (d, 1H), 6.16 (s, 1H), 2.44 (s, 3H) | [M+Na]⁺ 344.0899 |

| 4bp | 8-(Thienyl-2-formylamino) | 29.2 | 244.6–246.2 | 10.67 (s, 1H), 8.66 (s, 1H), 7.86 (d, 1H), 7.68 (d, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 7.01 (d, 1H), 6.15 (s, 1H), 2.43 (s, 3H) | [M+H]⁺ 302.0491 |

Schiff Base Derivatives

Schiff bases are synthesized by the condensation of an amino-substituted 4-methylumbelliferone with an appropriate aldehyde or ketone.

Experimental Protocol: General Procedure for the Synthesis of 4-Methylumbelliferone Schiff Base Derivatives.

A mixture of an amino-substituted 4-methylumbelliferone (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) is dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 3-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.

Triazole Derivatives

Triazole derivatives can be prepared from a thiosemicarbazide (B42300) intermediate derived from 4-methylumbelliferone.[4]

Experimental Protocol: Synthesis of 4-Methyl-7-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one. [4]

A mixture of 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-N-phenylhydrazinecarbothioamide (1 mmol) and a 2% aqueous solution of NaOH (6 mL) is heated to reflux for 4 hours.[4] The solution is then neutralized with acetic acid, extracted with ethyl acetate, and purified by silica (B1680970) gel column chromatography to yield the triazole derivative.

Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are synthesized by the condensation of a 4-methylumbelliferone-based hydrazide with an aldehyde.[5]

Experimental Protocol: General Procedure for the Synthesis of 4-Methylumbelliferone Hydrazide-Hydrazone Derivatives. [5]

A mixture of a 4-methylumbelliferone carbohydrazide (B1668358) (1 mmol) and an aromatic aldehyde (1 mmol) are heated in ethanol (25 mL) with a catalytic amount of glacial acetic acid at reflux for 3–4 hours (monitored by TLC).[5] The precipitate that forms upon cooling is filtered, dried under low pressure, and recrystallized from ethanol to give the final hydrazide-hydrazone derivative.

Signaling Pathways and Experimental Workflows

4-Methylumbelliferone and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate some of these interactions and a general synthetic workflow.

References

- 1. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities [mdpi.com]

- 2. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylumbelliferone: A Technical Guide to its Function as a Hyaluronan Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin, has emerged as a significant tool in biomedical research and a potential therapeutic agent due to its potent inhibitory effects on hyaluronan (HA) synthesis.[1][2][3] Hyaluronan, a major glycosaminoglycan (GAG) component of the extracellular matrix (ECM), is critically involved in various physiological and pathological processes, including cell proliferation, migration, inflammation, and cancer progression.[1][3] This technical guide provides an in-depth overview of 4-MU's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

4-MU inhibits hyaluronan synthesis through a multi-faceted approach, primarily targeting the availability of substrates for hyaluronan synthases (HAS) and modulating the expression of these enzymes. The key mechanisms are:

-

Depletion of UDP-Glucuronic Acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), an enzyme that conjugates glucuronic acid to various molecules.[2][3] This process diverts the cellular pool of UDP-GlcUA, a crucial precursor for HA synthesis, towards the glucuronidation of 4-MU, forming 4-methylumbelliferyl glucuronide (4-MUG).[2][3][4] The resulting depletion of UDP-GlcUA limits the substrate availability for HAS enzymes (HAS1, HAS2, and HAS3), thereby inhibiting HA production.[2][3]

-

Downregulation of Hyaluronan Synthase (HAS) Expression: 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthases, particularly HAS2 and HAS3.[1][5][6] HAS2 is often the predominant isoform in many cell types and is closely associated with pathological conditions like cancer.[1][6] The reduction in HAS mRNA levels leads to decreased synthesis of the enzymes responsible for HA production.

-

Other Potential Mechanisms: Some studies suggest that 4-MU may also influence the expression of enzymes involved in the synthesis of UDP-sugar precursors, such as UDP-glucose dehydrogenase (UGDH).[2] Additionally, its metabolite, 4-MUG, has also been found to contribute to the inhibition of HA synthesis.[4]

Quantitative Data on 4-MU Efficacy

The inhibitory effects of 4-MU on hyaluronan synthesis and cellular processes have been quantified in numerous studies across various cell lines. The following tables summarize key findings.

Table 1: Effect of 4-Methylumbelliferone on Hyaluronan Synthesis

| Cell Line | 4-MU Concentration | Incubation Time | % Inhibition of HA Synthesis | Reference |

| Orbital Fibroblasts | 1 mM | 24 hours | ~87% | [7] |

| A2058 Melanoma | Not specified | Not specified | 22-80% (maximal) | [5][6] |

| MCF-7 Breast Cancer | Not specified | Not specified | 22-80% (maximal) | [5][6] |

| MDA-MB-361 Breast Cancer | Not specified | Not specified | 22-80% (maximal) | [5][6] |

| SKOV-3 Ovarian Cancer | Not specified | Not specified | 22-80% (maximal) | [5][6] |

| U251 Glioblastoma | 1000 µM | 24 hours | Significant reduction | [8] |

| LN229 Glioblastoma | 1000 µM | 24 hours | Significant reduction | [8] |

| Panc-1 Pancreatic Cancer (co-cultured with fibroblasts) | 1000 µM | Not specified | Significant decrease | [9] |

Table 2: Effect of 4-Methylumbelliferone on HAS mRNA Expression

| Cell Line | 4-MU Concentration | Incubation Time | Target Gene | % Downregulation | Reference |

| Orbital Fibroblasts | 1 mM | 24 hours | HAS2 | ~80% | [7] |

| CF41.Mg Canine Mammary Tumor | Dose-dependent | 24-72 hours | HAS2 | Dose-dependent reduction | [1] |

| A2058 Melanoma | Not specified | Not specified | HAS2 | ~88% | [5][6] |

| A2058 Melanoma | Not specified | Not specified | HAS3 | 60-84% | [5][6] |

| MCF-7 Breast Cancer | Not specified | Not specified | HAS2 | ~81% | [5][6] |

| MDA-MB-361 Breast Cancer | Not specified | Not specified | HAS3 | 60-84% | [5][6] |

| SKOV-3 Ovarian Cancer | Not specified | Not specified | HAS3 | 60-84% | [5][6] |

| Huh7 Hepatocellular Carcinoma | 2 mM | 24 hours | HAS2 | ~60% | [10] |

| JHH6 Hepatocellular Carcinoma | 2 mM | 24 hours | HAS3 | ~85% | [10] |

Table 3: Effect of 4-Methylumbelliferone on Cell Proliferation

| Cell Line | 4-MU Concentration | Incubation Time | % Inhibition of Proliferation | Reference |

| Orbital Fibroblasts | 1 mM | Not specified | Reduced to ~16% of control | [7] |

| U251 Glioblastoma | 1000 µM | 48 hours | ~70% | [8] |

| LN229 Glioblastoma | 1000 µM | 48 hours | ~70% | [8] |

Experimental Protocols

In Vitro Treatment of Cells with 4-Methylumbelliferone

Objective: To assess the effect of 4-MU on cellular functions such as proliferation, migration, and gene expression.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

4-Methylumbelliferone (4-MU) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, nuclease-free water

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Plate the cells at a desired density in appropriate cell culture vessels and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Preparation of 4-MU Stock Solution: Prepare a concentrated stock solution of 4-MU (e.g., 100 mM) by dissolving the 4-MU powder in DMSO. Sterilize the solution by filtering it through a 0.22 µm syringe filter. Store the stock solution in aliquots at -20°C.

-

Treatment: On the day of the experiment, thaw the 4-MU stock solution. Prepare working concentrations of 4-MU by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of 4-MU or the vehicle control.

-

Assay: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses such as HA quantification, RNA extraction for gene expression analysis, or cell proliferation assays.

Quantification of Hyaluronan (HA) by ELISA

Objective: To measure the concentration of HA in cell culture supernatants or tissue homogenates.

Principle: This protocol is based on a competitive or sandwich enzyme-linked immunosorbent assay (ELISA) using a specific HA-binding protein.

Materials:

-

Commercially available HA ELISA kit (e.g., from R&D Systems, Cloud-Clone Corp., Abcam)

-

Cell culture supernatant or prepared tissue homogenate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure (General Sandwich ELISA Protocol):

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and preparing working solutions of detection antibodies and other reagents.

-

Standard Curve: Create a standard curve by performing serial dilutions of the HA standard provided in the kit.

-

Sample Addition: Add a specific volume (e.g., 50 µL) of the standards and samples to the wells of the microplate pre-coated with an HA-binding protein.

-

Incubation: Add the detection reagent (e.g., a biotinylated HA-binding protein) to each well. Cover the plate and incubate for a specified time (e.g., 1-2 hours) at the recommended temperature (e.g., 37°C or room temperature).[11][12][13][14][15]

-

Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.[11][12][13][14]

-

Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. Cover the plate and incubate.[12]

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the TMB substrate solution to each well. A blue color will develop. Incubate in the dark for a specified time (e.g., 15-30 minutes).[11][12][14]

-

Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.[11][12][14]

-

Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Calculate the HA concentration in the samples by interpolating their absorbance values from the standard curve.

Quantification of UDP-Glucuronic Acid (UDP-GlcUA) by HPLC

Objective: To measure the intracellular concentration of UDP-GlcUA to assess the direct impact of 4-MU on this HA precursor.

Principle: This method involves the extraction of intracellular metabolites followed by separation and quantification using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection.

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., hot ethanol (B145695) or a chloroform-methanol-water mixture)

-

HPLC system with a suitable column (e.g., anion exchange or hydrophilic interaction liquid chromatography - HILIC) and detector (e.g., UV or mass spectrometer)

-

UDP-GlcUA standard

Procedure (General):

-

Cell Harvesting and Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells and extract metabolites using an appropriate method. For example, add hot ethanol (75-80%) to the cell pellet, vortex, and incubate at a high temperature (e.g., 80°C) for a few minutes.[16]

-

Alternatively, use a chloroform-methanol-water extraction method.[17]

-

-

Sample Preparation:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant containing the UDP-sugars.

-

The sample may require further purification, such as solid-phase extraction (SPE), to remove interfering substances.[16]

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the UDP-sugars using a suitable column and mobile phase gradient. Anion exchange chromatography is commonly used for the separation of these charged molecules.[16]

-

Detect the UDP-GlcUA peak using a UV detector (typically around 262 nm) or a mass spectrometer for more specific and sensitive quantification.[18]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a UDP-GlcUA standard.

-

Quantify the amount of UDP-GlcUA in the samples by comparing their peak areas to the standard curve.

-

Visualizations

Signaling Pathways and Mechanisms

Experimental Workflow

Conclusion

4-Methylumbelliferone is a well-established and specific inhibitor of hyaluronan synthesis with a dual mechanism of action involving the depletion of the precursor UDP-GlcUA and the downregulation of HAS gene expression. Its efficacy in reducing HA levels and consequently affecting key cellular processes like proliferation and migration is well-documented across a range of cell types, making it an invaluable tool for studying the roles of hyaluronan in health and disease. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to investigate the effects of 4-MU in their specific experimental systems. As research continues to unravel the complex roles of hyaluronan, 4-MU will undoubtedly remain a cornerstone for both basic research and the development of novel therapeutic strategies targeting HA-dependent pathologies.

References

- 1. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 3. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyaluronic acid inhibition by 4-methylumbelliferone reduces the expression of cancer stem cells markers during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cloud-clone.com [cloud-clone.com]

- 12. elkbiotech.com [elkbiotech.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. abcam.com [abcam.com]

- 15. sinogeneclon.com [sinogeneclon.com]

- 16. Simultaneous determination of intracellular UDP-sugars in hyaluronic acid-producing Streptococcus zooepidemicus [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH | SIELC Technologies [sielc.com]

A Technical Guide to 4-Methylumbelliferone in Enzyme Kinetics Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-methylumbelliferone (B1674119) (4-MU) as a fluorogenic substrate for studying enzyme kinetics. It covers the core principles, detailed experimental protocols, and data interpretation, offering a comprehensive resource for professionals in life sciences and drug development.

Introduction: The Principle of Fluorogenic Enzyme Assays

Enzyme kinetics studies are fundamental to understanding enzyme function, mechanism, and inhibition. Fluorogenic assays offer a highly sensitive and continuous method for measuring enzyme activity. 4-Methylumbelliferone (4-MU), also known as hymecromone, is a versatile fluorescent reporter molecule central to many of these assays.[1]

The core principle lies in the enzymatic cleavage of a non-fluorescent substrate that has been chemically linked to 4-MU. This substrate, often a glycoside or phosphate (B84403) derivative, is custom-synthesized to be recognized by a specific enzyme. Upon enzymatic hydrolysis, the fluorescent 4-MU molecule is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements.[2]

Physicochemical and Fluorescent Properties of 4-MU

The utility of 4-MU is rooted in its distinct fluorescent properties, which are highly dependent on pH. In its protonated form at neutral or acidic pH, it is colorless. However, upon deprotonation of its 7-hydroxyl group under alkaline conditions (pH > 7.5), it exhibits a strong blue fluorescence.[1][3] The fluorescence intensity reaches its maximum at a pH of 10 or higher.[3] This pH dependency is a critical factor in assay design, often requiring the addition of a high-pH stop buffer before measurement.

Table 1: Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [1][3] |

| Molecular Weight | 176.2 g/mol | [1][3] |

| pKa (7-hydroxyl group) | 7.79 | [1][3] |

| Excitation Wavelength | ~360-365 nm (at high pH) | [3][4][5] |

| Emission Wavelength | ~445-450 nm (at high pH) | [3][4][5] |

| Solubility | Soluble in methanol (B129727) (with heating), DMSO, glacial acetic acid; practically insoluble in cold water. | [1][3] |

Applications in Enzyme Kinetics

4-MU can be conjugated to various moieties to create specific substrates for a wide range of enzymes, particularly hydrolases.

-

Glycosidases: Enzymes like β-glucuronidase, β-galactosidase, and hyaluronidase (B3051955) are commonly studied using 4-MU-based substrates such as 4-methylumbelliferyl-β-D-glucuronide (MUG).[6][7][8] The MUG test is a standard method for detecting E. coli, which produces β-glucuronidase.[6][7]

-

Phosphatases: 4-Methylumbelliferyl phosphate (MUP) is a fluorogenic substrate used to assay acid and alkaline phosphatase activity.[5]

-

Sulfatases: 4-Methylumbelliferyl sulfate (B86663) serves as a substrate for detecting sulfatase enzymes.[5]

-

Esterases: Substrates like 4-methylumbelliferone acetate (B1210297) (MUA) are used to characterize esterase activity.[9]

Detailed Experimental Protocol: A General Guide

This section outlines a typical workflow for a continuous kinetic assay using a 4-MU-based substrate. The specific concentrations of enzyme and substrate must be optimized for each system.

4.1. Materials and Reagents

-

Enzyme: Purified or in cell lysate/homogenate.

-

Substrate: Appropriate 4-methylumbelliferyl derivative (e.g., MUG, MUP).

-

4-MU Standard: For generating a standard curve.

-

Assay Buffer: Buffer system appropriate for optimal enzyme activity (e.g., sodium acetate for acidic enzymes, Tris-HCl for neutral/alkaline enzymes).

-

Stop Solution: High-pH buffer to terminate the reaction and maximize fluorescence (e.g., 0.1 M Glycine-NaOH, pH 10.7).[10]

-

Microplate: 96-well or 384-well, typically black opaque for fluorescence assays.

-

Fluorometer/Plate Reader: Capable of excitation at ~360 nm and emission detection at ~450 nm.[11]

4.2. Experimental Workflow

4.3. Step-by-Step Procedure

-

Generate a 4-MU Standard Curve:

-

Prepare a stock solution of 4-MU in a suitable solvent (e.g., DMSO, methanol).

-

Perform serial dilutions of the stock solution in the assay buffer + stop solution to create a range of known concentrations.

-

Add these standards to the microplate.

-

Measure the fluorescence (Relative Fluorescence Units, RFU) for each concentration.

-

Plot RFU versus the concentration of 4-MU to generate a standard curve. The slope of this line will be used to convert RFU/s to moles/s.

-

-

Enzyme Kinetic Assay:

-

Add a fixed volume of assay buffer to each well.

-

Add the enzyme solution to the wells. Include a "no-enzyme" control to measure background substrate hydrolysis.

-

Pre-incubate the plate at the desired temperature.

-

Initiate the reaction by adding the 4-MU substrate to all wells. To determine the Michaelis constant (Km), vary the substrate concentration across a range of wells while keeping the enzyme concentration constant.

-

Measure fluorescence immediately and continuously over time using a plate reader in kinetic mode.

-

Alternative (Endpoint Assay): Incubate for a fixed period, then add the stop solution to each well to terminate the reaction and maximize fluorescence before a single measurement.

-

4.4. Data Analysis

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each substrate concentration.

-

Convert the velocity from RFU/min to moles/min using the slope from the 4-MU standard curve.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-maximum velocity). This can be done using non-linear regression software or by using a linearized plot like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Quantitative Kinetic Data

The kinetic parameters for enzymes are highly dependent on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature). The following table provides examples found in the literature.

Table 2: Example Kinetic Parameters Determined Using 4-MU Substrates

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| Esterases | 4-MU Acetate (MUA) | 72 µM | Not specified | EMT6 mouse mammary tumor cells | [9] |

| Hyaluronidase | Hyaluronic Acid | 0.87-0.91 mg/ml | 1.66-1.74 nM/s | Recombinant Human PH20 | [12][13] |

| Hyaluronidase | Hyaluronan | 0.46 mg/ml | 126 nmol/L/s | Testicular | [14] |

| β-Glucuronidase | 4-MU-Glucuronide | Assay developed, specific parameters not listed | Assay developed, specific parameters not listed | Human liver homogenates | [15] |

_Note: These hyaluronidase kinetics were determined using the natural substrate, hyaluronic acid, with different detection methods, not a 4-MU derivative. They are included for comparative context in a field where 4-MU is also relevant.

Advanced Application: 4-MU as an Inhibitor of Hyaluronan Synthesis

Beyond its role as a reporter, 4-MU itself is an active pharmacological agent that inhibits the synthesis of hyaluronan (HA).[16][17] This makes it a valuable tool for drug development professionals studying diseases associated with excessive HA accumulation, such as cancer and chronic inflammation.[1][16]

4-MU's inhibitory mechanism involves depleting the cellular pool of a key HA precursor, UDP-glucuronic acid (UDP-GlcUA). 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it to form 4-methylumbelliferyl glucuronide (4-MUG).[1][17] This process consumes UDP-GlcUA, making it less available for Hyaluronan Synthase (HAS) enzymes to produce HA.[1][17]

This dual role of 4-MU underscores its importance. While researchers use 4-MU-conjugates to measure the activity of enzymes like hyaluronidase (which degrades HA), they can use 4-MU itself to inhibit the synthesis of HA, providing a comprehensive toolkit for investigating HA metabolism in health and disease.

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. notesforbiology.com [notesforbiology.com]

- 7. universe84a.com [universe84a.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Improved methodology for intracellular enzyme reaction and inhibition kinetics by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]

- 12. Kinetic investigation of recombinant human hyaluronidase PH20 on hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High-performance liquid chromatographic quantification of 4-methylumbelliferyl-beta-D-glucuronide as a probe for human beta-glucuronidase activity in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-methylumbelliferone in different solvents

An In-depth Technical Guide to the Solubility of 4-Methylumbelliferone (B1674119)

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative with significant biological activities, including the inhibition of hyaluronic acid synthesis.[1] Its application in various fields, from biochemical assays as a fluorescent indicator to its potential as a therapeutic agent, necessitates a thorough understanding of its physicochemical properties.[2][3] Solubility is a critical parameter for researchers, scientists, and drug development professionals, as it dictates the design of in vitro assays, formulation strategies, and bioavailability. This guide provides a comprehensive overview of the solubility of 4-methylumbelliferone in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Solubility Profile of 4-Methylumbelliferone

4-Methylumbelliferone is an off-white to yellow crystalline solid.[1][2] Its solubility is largely dictated by the solvent's polarity. It is practically insoluble in cold water and non-polar solvents but demonstrates significantly higher solubility in polar organic solvents.[1][2] High solubility is observed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] It is also soluble in alcohols such as methanol (B129727) and ethanol, though to a lesser extent than in DMSO.[1] In many cases, solubility can be enhanced by mechanical methods such as sonication or by heating.[5]

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 4-methylumbelliferone in various solvents. It is important to note that reported values can vary between suppliers, which may be attributable to differences in the purity of the compound, experimental conditions (e.g., temperature, pH), and measurement techniques.

| Solvent | Solubility | Remarks | Source(s) |

| Aqueous | |||

| Water (cold) | Practically Insoluble / < 1 mg/mL | [1][5][6][7][8] | |

| Water (hot) | Slightly Soluble | [1][9] | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by first dissolving in DMSO. | [4] |

| Alcohols | |||

| Methanol | 50 mg/mL | With heating. | [8] |

| Methanol | Soluble | [1][2] | |

| Ethanol | ~0.25 mg/mL | [4] | |

| Ethanol | 33 mg/mL | Sonication recommended. | [5] |

| Ethanol | 35 mg/mL | [7] | |

| Ethanol | Soluble | [1] | |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4] | |

| Dimethyl Sulfoxide (DMSO) | 35 mg/mL (198.67 mM) | [7] | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (567.63 mM) | Ultrasonic needed. | [10] |

| Dimethyl Sulfoxide (DMSO) | 180 mg/mL (1.02 M) | Sonication recommended. | [5] |

| Dimethyl Sulfoxide (DMSO) | ≥ 300 mg/mL | [11] | |

| Dimethylformamide (DMF) | ~30 mg/mL | [4] | |

| Acetone | Soluble | [2][12] | |

| Other Organic Solvents | |||

| Glacial Acetic Acid | Soluble | [3][8][9] | |

| Chloroform | Slightly Soluble | [1][2][8][9] | |

| Ether | Slightly Soluble | [1][2][8][9] | |

| Alkali Solutions | Soluble | [1][9] | |

| Ammonia | Soluble | [1][9] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for 4-methylumbelliferone solubility are not extensively published in the provided search results, a standard laboratory protocol for determining thermodynamic solubility can be outlined. The "shake-flask" method is a common and reliable technique.

Standard Shake-Flask Method

This protocol is a generalized procedure for determining the equilibrium solubility of a compound.

1. Materials and Preparation:

-

4-Methylumbelliferone (high purity, ≥98%).[4]

-

Selected solvents (analytical grade).

-

Glass vials with screw caps.

-

Orbital shaker or rotator with temperature control.

-

Centrifuge.

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for quantification.

2. Experimental Procedure:

-

Step 1: Sample Preparation: Add an excess amount of solid 4-methylumbelliferone to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Step 2: Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Step 3: Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Step 4: Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.

-

Step 5: Sample Dilution and Quantification: Carefully pipette a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Step 6: Analysis: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 4-methylumbelliferone. The excitation and emission maxima of 4-MU are pH-dependent, a factor to consider in analytical method development.[3]

-

Step 7: Calculation: Calculate the original solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Note on Enhancing Dissolution: For kinetic or stock solution preparation, techniques such as vortexing, sonication, or warming the solution can be employed to accelerate the dissolution process.[5][13] However, for determining thermodynamic solubility, the solution should be allowed to return to the target temperature and equilibrate.

Mandatory Visualization

The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound like 4-methylumbelliferone in a research setting.

Caption: Workflow for experimental solubility determination of 4-methylumbelliferone.

References

- 1. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynlab.com [chemsynlab.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 4-Methylumbelliferone | TargetMol [targetmol.com]

- 6. 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. 4-Methylumbelliferone - CAS-Number 90-33-5 - Order from Chemodex [chemodex.com]

- 9. 4-Methylumbelliferone [chembk.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. arctomsci.com [arctomsci.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone (4-MU)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone or 7-hydroxy-4-methylcoumarin, is a versatile coumarin (B35378) derivative widely utilized in biomedical research. It functions as a highly sensitive fluorescent indicator for enzymatic assays and pH measurements. Furthermore, 4-MU is a well-established inhibitor of hyaluronan (HA) synthesis, making it a valuable tool in cancer biology, immunology, and inflammation research.[1][2][3] This guide provides an in-depth overview of its core spectral properties, experimental protocols for its use, and its mechanism of action as a signaling pathway modulator.

The fluorescence of 4-MU is critically dependent on pH.[4][5][6] At neutral or acidic pH (below its pKa of ~7.8), the 7-hydroxyl group is protonated, and the molecule is colorless with minimal fluorescence.[7] As the pH becomes alkaline (pH > 7.5), the hydroxyl group deprotonates to form the phenolate (B1203915) anion, which exhibits intense blue fluorescence.[6][7] The fluorescence intensity reaches a maximum at a pH of 10 or higher, where it can be approximately 100 times more intense than at pH 7.4.[7]

Quantitative Spectral Data

The excitation and emission maxima of 4-methylumbelliferone are influenced by the solvent and, most significantly, the pH of the medium. The following table summarizes these properties under various conditions.

| pH | Solvent / Buffer | Excitation λmax (nm) | Emission λmax (nm) | Reference |

| Neutral | Water | 380 | 454 | [7] |

| Alkaline (pH 10.2) | 0.15 M Glycine Buffer | 365 | 445 | [7] |

| Not Specified | Not Specified | 360 | 448 | [8] |

| Not Specified | Enzyme Buffer | 360 | 460 | [9][10] |

| Acidic | Aqueous Solution | ~320 | ~445 | [4] |

| Alkaline (>pH 10) | Aqueous Solution | ~360-365 | ~445-450 | [4][7] |

Mechanism of Action: Inhibition of Hyaluronan Synthesis

4-Methylumbelliferone is widely used as a specific inhibitor of hyaluronan (HA) synthesis.[1][11] It exerts its effects through a dual mechanism:

-

Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs).[2][12] The UGT-mediated glucuronidation of 4-MU depletes the cellular pool of UDP-glucuronic acid (UDP-GlcUA), which is a crucial precursor substrate required by Hyaluronan Synthase (HAS) enzymes to synthesize HA.[2][11][12][13]

-

Downregulation of HAS Expression: 4-MU has been shown to reduce the mRNA expression of HA synthase enzymes, particularly HAS2 and HAS3, in various cell types.[2][11][13][14] This transcriptional repression further limits the cell's capacity to produce HA.

These actions lead to a significant reduction in HA production, which in turn inhibits cell proliferation, migration, and invasion, making 4-MU a subject of interest in cancer therapeutics.[13][14]

Experimental Protocols

This protocol provides a generalized method for quantifying 4-MU, typically after its enzymatic release from a non-fluorescent substrate (e.g., 4-MUG).

1. Materials and Reagents

-

4-Methylumbelliferone (4-MU): Sodium salt (e.g., Sigma, M1508).[15]

-

Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃), anhydrous.[15] This buffer raises the pH to >10 to maximize fluorescence and terminate the enzymatic reaction.

-

Solvent: Deionized water or appropriate assay buffer.

-

Equipment:

-

Spectrofluorometer or a fluorescent microplate reader.

-

Quartz or methacrylate (B99206) cuvettes, or black 96-well microplates.

-

Calibrated micropipettes.

-

2. Reagent Preparation

-

1 mM 4-MU Stock Solution (Stock A): Dissolve 19.8 mg of 4-MU sodium salt (MW=198.2) in 100 mL of deionized water.[15] Store this solution at 4°C, protected from light.

-

1 µM 4-MU Working Solution (Stock B): Dilute 10 µL of Stock A into 10 mL of deionized water.[15] Prepare fresh or store at 4°C, protected from light.

-

0.2 M Carbonate Stop Buffer: Dissolve 2.12 g of anhydrous Na₂CO₃ in deionized water to a final volume of 100 mL.[15]

3. Generating a Standard Curve

-

Prepare a series of dilutions from the 1 µM working solution (Stock B) in your assay buffer. A typical concentration range for the final standards in the measurement cuvette/well would be 0 nM to 200 nM.

-

For each standard, mix the diluted 4-MU with the Stop Buffer in the same ratio as your experimental samples. For example, add 100 µL of each standard dilution to 1.9 mL of Stop Buffer for cuvette-based reading, or mix appropriate volumes for a microplate.[15]

-

Prepare a "blank" sample containing only the assay buffer and Stop Buffer.[16]

4. Instrumentation and Measurement

-

Set the spectrofluorometer or plate reader to the appropriate wavelengths. A common setting is an excitation wavelength of 365 nm and an emission wavelength of 445-460 nm .[7][9][15]

-

Calibrate the instrument by first measuring the blank to set the zero point.[16]

-

Measure the fluorescence (in Relative Fluorescence Units, RFU) of each standard in the series.

-

Measure the fluorescence of the unknown experimental samples, which have been prepared and stopped in the same manner as the standards.

5. Data Analysis

-

Subtract the blank's RFU value from all standard and sample readings.

-

Plot the corrected RFU values of the standards against their known concentrations (e.g., in nM).

-

Perform a linear regression on the standard curve data. The relationship between fluorescence and 4-MU concentration should be linear within the tested range.[9][16]

-

Use the resulting equation (y = mx + c) to calculate the concentration of 4-MU in your unknown samples based on their measured RFU values.

Logical Relationships: pH and Fluorescence

The fluorescence of 4-MU is directly governed by its protonation state, which is in equilibrium and dictated by the environmental pH. This relationship is fundamental to its use as a pH indicator and in enzymatic assays where the reaction is quenched by a high-pH stop solution.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitor of Hyaluronic Acid Synthesis 4-Methylumbelliferone Suppresses the Secretory Processes That Ensure the Invasion of Neutrophils into Tissues and Induce Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

Introduction: The Extracellular Matrix and the Pivotal Role of Hyaluronan

An In-depth Technical Guide to the Role of 4-Methylumbelliferone (B1674119) (4-MU) in Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Far from being a static scaffold, the ECM undergoes constant remodeling, a process crucial for tissue homeostasis, development, wound healing, and various pathological states. A key component of the ECM is hyaluronan (HA), a non-sulfated glycosaminoglycan (GAG).[1] HA is a simple, linear polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[2] Its synthesis is mediated by three hyaluronan synthases (HAS1, HAS2, and HAS3) located at the plasma membrane.[3] The abundance and size of HA polymers are critical in dictating cellular behavior, including proliferation, migration, and differentiation.[4] In pathological contexts such as cancer and fibrosis, dysregulation of HA synthesis and accumulation leads to an ECM that promotes disease progression.[3][5] This has made the targeted inhibition of HA synthesis a compelling therapeutic strategy.

4-Methylumbelliferone (4-MU): A Potent Modulator of the Extracellular Matrix

4-Methylumbelliferone (4-MU), also known as hymecromone, is a derivative of coumarin, a natural product found in the plant family Umbelliferae.[6] It is an orally available dietary supplement and an approved drug in Europe and Asia for treating biliary spasm.[1][7][8] Beyond this clinical use, 4-MU has been extensively investigated as a potent and specific inhibitor of hyaluronan synthesis.[6][9] Its ability to remodel the ECM by depleting HA has demonstrated significant therapeutic potential in preclinical models of cancer, fibrosis, inflammation, and autoimmune diseases.[1][5][10] This guide provides a comprehensive overview of the mechanisms of action, downstream effects, and experimental methodologies related to 4-MU's role in ECM remodeling.

Core Mechanism of Action: A Two-Pronged Inhibition of Hyaluronan Synthesis

4-MU inhibits HA synthesis through a dual mechanism: depleting the substrate pool necessary for HA production and downregulating the expression of the enzymes responsible for its synthesis.[6][11]

Substrate Depletion via Glucuronidation

The primary and most well-understood mechanism of 4-MU is the depletion of cellular UDP-glucuronic acid (UDP-GlcUA), one of the two essential precursors for HA synthesis.[1][11][12] 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid to form 4-methylumbelliferyl glucuronide (4-MUG).[13] This active glucuronidation process effectively sequesters UDP-GlcUA, reducing its availability for the HAS enzymes and thereby competitively inhibiting HA production.[1][6][12] Studies in various cell lines have shown that 4-MU treatment leads to a significant depletion of the cellular UDP-GlcUA pool, with reductions ranging from 38% to 95%.[11]

Downregulation of Hyaluronan Synthase (HAS) Expression

In addition to substrate depletion, 4-MU also transcriptionally represses the expression of HAS enzymes, particularly HAS2 and HAS3.[3][11] This effect has been observed in a multitude of cell types, including cancer cells, orbital fibroblasts, and aortic smooth muscle cells.[3][12][13] For instance, in MCF-7 breast cancer cells, where HAS2 is the major isoenzyme, 4-MU treatment lowered its mRNA levels by 81%.[11] Similarly, HAS3 expression was reduced by 60-84% in various other cancer cell lines.[11] 4-MU has also been shown to decrease the transcripts for enzymes involved in the synthesis of UDP-GlcUA, such as UDP-glucose pyrophosphorylase (UGPP) and UDP-glucose dehydrogenase (UGDH), further contributing to the reduction in HA synthesis.[12][14][15]

Modulation of Signaling Pathways

By reducing HA levels in the pericellular matrix, 4-MU disrupts the signaling cascades initiated by the interaction of HA with its primary cell surface receptor, CD44. This disruption has profound effects on cancer and stromal cell behavior.

One of the most significant pathways affected is the PI3K/Akt signaling cascade . The binding of HA to CD44 can activate PI3K, leading to the phosphorylation and activation of Akt, a key regulator of cell survival, proliferation, and motility.[4] 4-MU treatment has been shown to downregulate the PI3K/CD44 complex, inhibit Akt signaling, and suppress downstream effectors like β-catenin.[4][8] This inhibition of pro-survival signaling can induce apoptosis in cancer cells.[4]

Quantitative Effects of 4-MU on Cellular Processes

The following tables summarize the quantitative data from various preclinical studies, demonstrating the potent effects of 4-MU across different models.

Table 1: In Vitro Effects of 4-MU on Hyaluronan Synthesis and Gene Expression

| Cell Line / Type | 4-MU Concentration | Duration | Effect on HA Synthesis | Effect on Gene Expression | Reference |

| Orbital Fibroblasts | 1 mM | 24 hours | 85-91% inhibition | ↓ HAS2 mRNA; ↑ HAS3 mRNA | [13] |

| Aortic Smooth Muscle Cells | 1 mM | - | ↓ HA production | ↓ HAS1, HAS2, HAS3, UGDH, UGPP mRNA | [12] |

| A2058 Melanoma | 0.5 mM | - | ~80% inhibition | ↓ HAS2 mRNA by 88%; ↓ HAS3 mRNA by 60% | [11] |

| MCF-7 Breast Cancer | 0.5 mM | - | ~22% inhibition | ↓ HAS2 mRNA by 81% | [11] |

| SKOV-3 Ovarian Cancer | 0.5 mM | - | ~65% inhibition | ↓ HAS3 mRNA by 84% | [11] |

| B16F10 Melanoma Cells | 30-300 µM | 48 hours | Concentration-dependent inhibition | ↓ HAS1, HAS2, HAS3 mRNA | [16] |

| CT26 Colorectal Carcinoma | 0.5 mM | 24 hours | Significant inhibition | Not specified | [17] |

Table 2: In Vivo Efficacy of 4-MU in Preclinical Cancer and Fibrosis Models

| Disease Model | Animal Model | 4-MU Dosage | Outcome | Reference |

| Prostate Cancer (Metastasis) | Mouse (PC3-ML/Luc+) | 200-450 mg/kg/day (oral) | Completely prevented/inhibited skeletal metastasis | [4] |

| Prostate Cancer (Primary) | Mouse (DU145) | 200-450 mg/kg/day (oral) | 85-90% inhibition of tumor growth | [4][8] |

| Osteosarcoma (Metastasis) | Mouse | Not specified | Markedly inhibited lung metastasis | [6] |

| Ovarian Cancer | Rat | Not specified | Inhibited peritoneal tumor growth; prolonged survival | [7] |

| Liver Fibrosis | Mouse (CCl₄-induced) | Not specified | Prevented collagen and HA deposition; ↓ αSMA | [5][18] |

| Autoimmune Diabetes | Mouse (DORmO) | 5% in chow | Prevented disease progression | [19] |

| Multiple Sclerosis | Mouse (EAE) | 5% in chow | Prevented disease development | [19] |

Impact on ECM Remodeling and Cellular Behavior

By inhibiting HA, 4-MU profoundly alters the tumor microenvironment and fibrotic tissues.

-

In Cancer: The reduction of the HA-rich pericellular matrix by 4-MU has multifaceted anti-tumor effects. It inhibits cancer cell proliferation, migration, invasion, and metastasis.[3][6][11] Furthermore, 4-MU can suppress the activation of cancer stem cells (CSCs) and overcome chemoresistance, as the dense HA matrix can act as a barrier to chemotherapeutic agents.[7][20] By remodeling the tumor ECM, 4-MU can also inhibit angiogenesis and modulate immune cell infiltration.[1][6][8]

-

In Fibrosis: In fibrotic diseases, such as liver fibrosis, excessive deposition of ECM components, including HA and collagen, leads to tissue scarring and organ dysfunction.[5] 4-MU has been shown to be anti-fibrotic by preventing HA deposition, which in turn reduces the activation of hepatic stellate cells (HSCs)—the primary collagen-producing cells in the liver.[5][18] This leads to a reduction in collagen deposition and an increase in the expression of ECM-degrading enzymes like Hyaluronidase 1 (Hyal1).[5]

-

Other Effects: 4-MU's influence extends to inflammation and angiogenesis. It can suppress T-cell proliferation and modulate immune responses, which is beneficial in autoimmune disease models.[1] Its anti-angiogenic properties have been demonstrated by its ability to inhibit the growth of new blood vessels, a process essential for both tumor growth and certain inflammatory conditions.[1][21]

Key Experimental Protocols

Reproducible and accurate methodologies are essential for studying the effects of 4-MU. Below are detailed protocols for key experiments.

Quantification of Hyaluronan

An ELISA-like assay is the most common method for quantifying HA levels in cell culture supernatants or tissue lysates.[2][22]

Methodology:

-

Sample Preparation: Collect cell culture media or prepare tissue homogenates. Centrifuge to remove cellular debris.

-

Plate Coating: Coat 96-well microtiter plates with a specific HA-binding protein (e.g., aggrecan or cartilage link protein) and incubate overnight. Block non-specific binding sites.

-

Competitive Assay:

-

Prepare a standard curve using known concentrations of HA.

-

In a separate plate, pre-incubate samples and standards with a fixed amount of biotinylated HA-binding protein (b-HABP).

-

Transfer the mixtures to the coated plate. The HA in the sample will compete with the plate-bound HA for binding to the b-HABP.

-

Wash the plate to remove unbound reagents.

-

-

Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) and then a substrate solution (e.g., TMB). The color intensity will be inversely proportional to the amount of HA in the sample.[22]

-

Analysis: Read the absorbance at the appropriate wavelength and calculate HA concentration by interpolating from the standard curve.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to measure changes in the mRNA levels of HAS, UGDH, and other ECM-related genes following 4-MU treatment.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of 4-MU or a vehicle control for a specified duration (e.g., 24-72 hours).[3]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits). Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

Quantitative PCR:

-

Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers (for HAS1, HAS2, HAS3, etc.), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Include a housekeeping gene (e.g., GAPDH, 18S RNA) for normalization.[23]

-

Run the reaction in a real-time PCR cycler.

-

-

Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression of the target gene to the housekeeping gene.

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary Supplement 4-Methylumbelliferone: An Effective Chemopreventive and Therapeutic Agent for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-methylumbelliferone Prevents Liver Fibrosis by Affecting Hyaluronan Deposition, FSTL1 Expression and Cell Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. klinik-st-georg.de [klinik-st-georg.de]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]